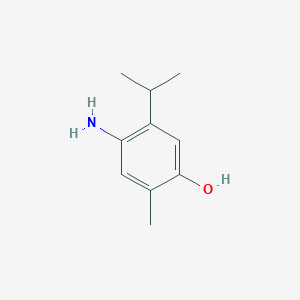

2-Methyl-4-amino-5-(1-methylethyl)phenol

説明

2-Methyl-4-amino-5-(1-methylethyl)phenol is a phenolic derivative characterized by a hydroxyl group at the 1-position of the benzene ring, with substituents at the 2-, 4-, and 5-positions: a methyl group (2-position), an amino group (4-position), and an isopropyl group (5-position). Its molecular formula is C₁₀H₁₅NO, and its structure combines aromatic, alkyl, and amine functionalities. The amino group may enhance solubility in polar solvents compared to non-amino phenolic derivatives, influencing its pharmacokinetic behavior .

特性

IUPAC Name |

4-amino-2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWPDVFBOMXJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

ドキシサイクリン塩酸塩は、オキシテトラサイクリンから始まる一連の化学反応によって合成されます。このプロセスには、オキシテトラサイクリンを選択的に水酸化し、その後還元してドキシサイクリンを形成することが含まれます。 最終段階では、ドキシサイクリンと塩酸およびエタノールを反応させて塩酸塩を形成します .

工業的生産方法

ドキシサイクリン塩酸塩の工業的生産には、オキシテトラサイクリンを産生するためのストレプトマイセス属の大量発酵と、ドキシサイクリンを得るための化学修飾が含まれます。 塩酸塩は、その後、結晶化プロセスによって形成されます .

化学反応の分析

科学研究への応用

ドキシサイクリン塩酸塩は、幅広い科学研究への応用があります。

化学: 抗生物質の合成と分解を研究するためのモデル化合物として使用されます。

生物学: 細菌の耐性機構とタンパク質合成阻害の研究に使用されます。

医学: 細菌感染症、癌、炎症性疾患の治療における潜在的な役割について調査されています。

科学的研究の応用

Doxycycline hyclate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.

Biology: Employed in studies of bacterial resistance mechanisms and protein synthesis inhibition.

Medicine: Investigated for its potential in treating bacterial infections, cancer, and inflammatory diseases.

Industry: Used in the development of new antibiotics and metalloproteinase inhibitors

作用機序

類似の化合物との比較

類似の化合物

- ドキシサイクリン一水和物

- ドキシサイクリン塩酸塩

- ドキシサイクリンカルシウム

- ドキシサイクリンフォステックス

独自性

ドキシサイクリン塩酸塩は、広域スペクトル活性と抗生物質とメタロプロテイナーゼ阻害剤の二重の役割を持つため、ユニークです。 この二重機能により、医療および研究の両方で貴重な化合物となっています.

類似化合物との比較

Key Observations:

Methoxy and allyl groups in eugenol contribute to its anesthetic properties, a feature absent in alkyl-substituted phenols like carvacrol .

Positional Isomerism: Thymol and carvacrol are positional isomers; thymol’s isopropyl group at the 2-position enhances volatility, making it a common component of essential oils . The target compound’s amino group at the 4-position may reduce volatility compared to hydroxyl-bearing analogs .

Antimicrobial Efficacy

- Carvacrol and Thymol : Exhibit broad-spectrum antimicrobial activity against multidrug-resistant (MDR) bacteria, attributed to their ability to disrupt lipid membranes .

- 5-Methyl-2-(1-methylethyl)phenol: Isolated from Woodfordia fruticosa, shows specific antimicrobial action, though less potent than carvacrol .

- This compound: While direct data are lacking, the amino group may enhance targeting of bacterial enzymes (e.g., topoisomerases) or improve cellular uptake .

Antioxidant and Anti-inflammatory Properties

- Carvacrol : Inhibits lipid peroxidation and oxidative DNA damage, with demonstrated anti-inflammatory effects in hepatotoxicity models .

- Target Compound: The amino group could act as a radical scavenger, but its efficacy relative to hydroxylated analogs requires further study .

Physicochemical Properties

The amino group in the target compound likely increases water solubility, enhancing bioavailability in aqueous environments compared to carvacrol and thymol .

生物活性

2-Methyl-4-amino-5-(1-methylethyl)phenol, also known by its CAS number 117886-49-4, is a phenolic compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H17N1O1

- Molecular Weight : 179.26 g/mol

The compound features a phenolic hydroxyl group, an amino group, and an isopropyl substituent, which contribute to its reactivity and potential biological interactions.

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activity. Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases.

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Assay | 25.3 |

| ABTS Assay | 30.7 |

| FRAP Assay | 15.6 |

These values suggest that the compound is effective in scavenging free radicals, supporting its potential use in therapeutic applications aimed at oxidative stress-related conditions.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy was tested against bacteria such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

These findings indicate that the compound could serve as a potential antimicrobial agent in pharmaceutical formulations.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in vitro using various cell lines. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.

- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways associated with inflammation and oxidative stress.

Case Study 1: Antioxidant Activity in Cellular Models

A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests a protective effect against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested for its effectiveness against wound infections caused by resistant bacterial strains. Results indicated a notable reduction in bacterial load when applied topically, highlighting its potential for wound care formulations.

Q & A

Q. How can the structure of 2-Methyl-4-amino-5-(1-methylethyl)phenol be confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation begins with nuclear magnetic resonance (NMR) spectroscopy. Analyze the -NMR spectrum to identify aromatic protons (δ 6.5–7.5 ppm), amine protons (δ 2.5–5.0 ppm), and isopropyl methyl groups (δ 1.0–1.5 ppm). Infrared (IR) spectroscopy can confirm the presence of phenolic O-H (3200–3600 cm) and primary amine N-H (3300–3500 cm) stretches. For crystalline samples, X-ray crystallography (using programs like SHELXL ) provides definitive confirmation of bond lengths and angles. Cross-referencing spectral data with published analogs (e.g., 4-chloro-5-methyl-2-(1-methylethyl)phenol ) ensures accuracy.

Q. What synthetic routes are available for this compound, and how are they optimized?

- Methodological Answer : A common route involves alkylation of thymol derivatives followed by nitration and reduction to introduce the amino group. For example:

Start with 5-methyl-2-(1-methylethyl)phenol (thymol analog).

Nitrate selectively at the 4-position using HNO/HSO.

Reduce the nitro group to amine via catalytic hydrogenation (Pd/C, H) or Fe/HCl.

Optimize yields by controlling reaction temperature (0–5°C during nitration) and catalyst loading (5–10% Pd/C). Monitor purity via HPLC or TLC .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow acute toxicity guidelines for phenolic amines:

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store separately from oxidizing agents (e.g., HNO) due to flammability risks .

- Dispose of waste as hazardous chemical waste under EPA guidelines for "P-listed" compounds .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

- Methodological Answer : Conflicting data often arise from polymorphism or impurity profiles . To address this:

Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

Use recrystallization in varied solvents (e.g., ethanol vs. hexane) to isolate pure forms.

Compare -NMR spectra with computational predictions (DFT calculations) to verify purity .

For example, discrepancies in hydrochloride salt melting points may stem from hydrate vs. anhydrous forms.

Q. How can computational chemistry predict the reactivity of this compound in different solvents?

- Methodological Answer : Use density functional theory (DFT) to model solvation effects:

Calculate solvation free energies in polar (water) vs. nonpolar (toluene) solvents.

Simulate reaction pathways (e.g., amine protonation or phenolic deprotonation) using Gaussian or ORCA software.

Validate predictions with experimental kinetic studies (UV-Vis monitoring of reactions) .

Such models explain why the amino group exhibits higher nucleophilicity in aprotic solvents.

Q. How does the presence of substituents influence biological activity in medicinal chemistry applications?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

Synthesize analogs with modified substituents (e.g., replacing isopropyl with ethyl).

Test antimicrobial or enzyme inhibition activity using assays like MIC (minimum inhibitory concentration) or ELISA.

Analyze results with molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., cytochrome P450) .

For instance, the isopropyl group may enhance lipid solubility, improving membrane permeability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations may arise from protonation states or counterion effects :

Perform pH-dependent stability studies (HPLC monitoring over 24 hours at pH 1–7).

Compare hydrochloride salt vs. free base degradation rates.

Use LC-MS to identify degradation products (e.g., quinone derivatives via oxidation).

Contradictions in IFRA safety assessments vs. academic studies may reflect differences in test concentrations or matrices.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。